2-[(4-bromophenyl)methyl]oxirane
CAS No.: 62826-21-5
Cat. No.: VC11592116
Molecular Formula: C9H9BrO
Molecular Weight: 213.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62826-21-5 |
|---|---|
| Molecular Formula | C9H9BrO |
| Molecular Weight | 213.1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular structure consists of an oxirane (epoxide) ring substituted with a 4-bromobenzyl group. Key structural features include:
The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the epoxide ring’s strain (≈27 kcal/mol) facilitates nucleophilic attack.
Predicted Physicochemical Data
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.99095 | 129.0 |
| [M+Na]⁺ | 234.97289 | 135.4 |
| [M-H]⁻ | 210.97639 | 138.4 |
These predictions enable precise identification in complex mixtures .
Synthesis and Manufacturing
Enantioselective Synthesis
A patented route (WO2016088138A1) details the preparation of (S)-2-((S)-(4-bromophenyl)(phenyl)methyl)oxirane, a chiral variant, via asymmetric catalysis :
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Palladium-Catalyzed Coupling: Phenyl methyl cinnamate reacts with arenediazonium tetrafluoroborate using Pd(OAc)₂ to yield α,α'-diphenyl cinnamate.
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Hydroboration-Oxidation: DIBAL-H reduces the cinnamate to a racemic allylic alcohol, followed by borane-dimethyl sulfide treatment and H₂O₂ oxidation to generate anti-3,3'-diphenylpropane-1,2-diol.
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Epoxidation: The diol undergoes stereoselective epoxidation using p-toluenesulfonyl chloride and dibutyltin oxide, yielding the target epoxide with >98% enantiomeric excess .
Industrial Scalability
Continuous flow reactors optimize yield and purity by maintaining precise temperature (25–50°C) and pressure (1–3 atm) conditions. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction kinetics in biphasic systems .
Applications in Pharmaceutical Synthesis
Role in Sertraline Production
The compound is a key intermediate in the enantioselective synthesis of (+)-sertraline, a selective serotonin reuptake inhibitor (SSRI). Its chiral center dictates the stereochemistry of the final drug molecule, ensuring biological activity. The patent describes:
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Stepwise Functionalization: Epoxide ring-opening with amines forms the sertraline backbone.
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Stereochemical Control: The (S,S)-configuration of the intermediate ensures >99% optical purity in the final product .
Broader Medicinal Chemistry Utility
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Prodrug Design: The epoxide’s reactivity allows conjugation with therapeutic agents for targeted delivery.
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Enzyme Inhibition: Serves as a mimic for oxidized lipid intermediates in cyclooxygenase and lipoxygenase inhibition studies .
Analytical Characterization
Mass Spectrometry
The compound’s adduct-specific CCS values (Table 1) enable differentiation from structural analogs. For example, the [M+Na]⁺ adduct (m/z 234.97) exhibits a CCS of 135.4 Ų, distinct from non-brominated analogs (ΔCCS ≈ 6–8 Ų) .
Spectroscopic Techniques
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NMR: The epoxide protons resonate at δ 3.1–3.3 ppm (¹H), while the bromophenyl group shows aromatic signals at δ 7.2–7.6 ppm.
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IR: Stretching vibrations at 1,250 cm⁻¹ (C-O-C) and 525 cm⁻¹ (C-Br) confirm functional groups .
Future Research Directions
Unexplored Synthetic Pathways
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Photocatalysis: Visible-light-mediated epoxidation could enhance sustainability.
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Biocatalysis: Engineered epoxide hydrolases may enable kinetic resolutions under mild conditions.
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